4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole
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Overview
Description
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole is a complex organic compound that features a combination of sulfonyl, methylsulfanyl, thiophene, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazole: Lacks the methylsulfanyl group.
5-(Methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole: Lacks the chlorobenzenesulfonyl group.
4-(4-Methylbenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole: Contains a methyl group instead of a chlorine atom.
Uniqueness
The uniqueness of 4-(4-Chlorobenzenesulfonyl)-5-(methylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C14H10ClNO3S3 |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-methylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10ClNO3S3/c1-20-14-13(16-12(19-14)11-3-2-8-21-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3 |
InChI Key |
PDFHHYSZIWHCFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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